N-Acetylneuraminic acid methyl ester
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Overview
Description
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a carboxylate ester. Its unique configuration and functional groups make it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound N-Acetylneuraminic acid methyl ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, is the lung epithelium cells . These cells are particularly vulnerable when they are sick or damaged .
Mode of Action
This compound acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving sialic acid. Sialic acid is a key component of the glycoproteins found on cell membranes . By replenishing the missing sialic acid on sick lung epithelium cells, this compound can prevent the binding of pathogenic antibodies to these cells .
Result of Action
The result of the action of this compound is the significant reduction in sickness and deaths caused by pathogenic anti-spike antibodies . By blocking the binding of these antibodies to sick lung epithelium cells, it can prevent and treat serious conditions caused by these antibodies during a COVID-19 infection .
Action Environment
The action of this compound is influenced by the environment within the body, particularly the state of the lung epithelium cells. When these cells are sick or damaged, they become more vulnerable to pathogenic antibodies . The compound’s efficacy in blocking the binding of these antibodies to the cells, and thus its ability to prevent and treat serious conditions caused by these antibodies, is likely influenced by the extent of the damage to the cells .
Biochemical Analysis
Biochemical Properties
N-Acetylneuraminic acid methyl ester participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to interact with neuraminidase-1, an enzyme that regulates its generation . The nature of these interactions often involves the compound acting as a substrate for the enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to changes in gene expression and enzyme activation or inhibition . For instance, it can be activated and placed on the cell surface in some pathogens .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic acid methyl ester typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of the Oxane Ring: The oxane ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Deprotection of Hydroxyl Groups: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the synthesis of the compound in large reactors, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can be more efficient.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemicals and materials, including pharmaceuticals and polymers.
Comparison with Similar Compounds
Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: Similar in structure but with different functional groups, leading to different chemical properties and reactivity.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: Another structurally similar compound with different substituents, affecting its biological activity and applications.
The uniqueness of N-Acetylneuraminic acid methyl ester lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
50998-13-5 |
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Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C12H21NO9.H2O/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15);1H2/t6-,7+,8+,9+,10+,12-;/m0./s1 |
InChI Key |
UIUNVNKHJXXRLV-JYMIJESRSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O.O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O.O |
Origin of Product |
United States |
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